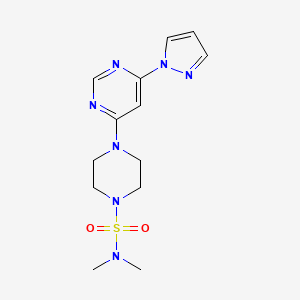

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide

Description

4-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole ring at the 6-position and a piperazine sulfonamide moiety at the 4-position. The pyrimidine-pyrazole scaffold is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity . The dimethylpiperazine sulfonamide group enhances solubility and modulates pharmacokinetic properties, such as bioavailability and metabolic stability .

Properties

IUPAC Name |

N,N-dimethyl-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N7O2S/c1-17(2)23(21,22)19-8-6-18(7-9-19)12-10-13(15-11-14-12)20-5-3-4-16-20/h3-5,10-11H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCGDOODVXSPFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps. One common method includes the Buchwald–Hartwig amination, where chlorides are reacted with appropriate aminopyrazoles in the presence of palladium catalysts, such as Pd2(dba)3, xantphos, and cesium carbonate (Cs2CO3) . This reaction is carried out under reflux conditions in acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Detailed Analysis

4-[2-(Hydroxymethyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide Structural Difference: Replaces the pyrazole group with a hydroxymethyl substituent.

Quinoline-Based Analogue () Structural Difference: Substitutes pyrimidine with a fluoroquinoline core. Impact: The quinoline scaffold introduces planar aromaticity, favoring intercalation or π-π stacking in enzyme active sites. The 1-cyanocyclopropyl group may confer metabolic resistance .

Furyl-Substituted Pyrimidine-Pyrazole () Structural Difference: Incorporates a furyl group and acetamide linker.

- Structural Difference : Adds a styryl group and indoline carboxamide.

- Impact : The styryl group enhances hydrophobic interactions, and the indoline moiety may improve blood-brain barrier penetration, as seen in kinase inhibitors targeting central nervous system cancers .

Biological Activity

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a unique structure comprising:

- Pyrazole ring

- Pyrimidine ring

- Piperazine moiety

- Sulfonamide group

This structural diversity contributes to its potential interactions with various biological targets.

The biological activity of 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzyme classes, while the pyrazole and pyrimidine components may enhance binding affinity and selectivity.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazole sulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, new pyrazole-4-sulfonamide derivatives showed promising results in inhibiting the growth of U937 cells without exhibiting cytotoxicity at certain concentrations, indicating their potential as anticancer agents .

Antileishmanial Activity

Research indicates that compounds similar to 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide have shown activity against Leishmania species. A study reported that certain pyrazole derivatives exhibited antileishmanial properties comparable to existing treatments but with reduced cytotoxicity . This suggests the potential for developing safer alternatives for treating leishmaniasis.

Herbicidal Activity

The herbicidal properties of related pyrazole derivatives have also been explored. Compounds with similar structures demonstrated effective inhibition of weed growth, indicating their potential application in agriculture . The structure-activity relationship (SAR) studies highlighted that modifications at specific positions significantly affected herbicidal efficacy.

Comparative Data Table

Case Studies

- Antiproliferative Study : In a study assessing the antiproliferative effects of new pyrazole derivatives, it was found that these compounds did not induce significant cytotoxic effects on U937 cells while effectively inhibiting cell proliferation, suggesting a favorable therapeutic index .

- Antileishmanial Profile : A series of 4-(1H-pyrazol-1-yl)benzenesulfonamides were synthesized and tested against Leishmania species, revealing promising antileishmanial activity with lower toxicity compared to traditional treatments .

- Herbicidal Evaluation : The herbicidal activity was assessed for several pyrazolylpyrimidine derivatives, demonstrating effective inhibition of root growth in specific weed species, which could lead to new agricultural applications .

Q & A

Q. What are the key structural motifs of 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide, and how do they influence its biological activity?

The compound features a pyrimidine core substituted with a pyrazole ring at the 6-position, a dimethylpiperazine group at the 4-position, and a sulfonamide moiety. These structural elements contribute to its pharmacological profile:

- Pyrimidine-pyrazole hybrid : Enhances π-π stacking with biological targets like kinases or receptors .

- N,N-Dimethylpiperazine : Improves solubility and modulates pharmacokinetics via hydrogen bonding .

- Sulfonamide group : Facilitates interactions with enzymes (e.g., carbonic anhydrase) through sulfonamide-Zn²⁺ coordination .

Q. What are the common synthetic routes for this compound, and what critical reaction conditions are required?

Synthesis typically involves:

Pyrimidine ring formation : Cyclization of β-diketones with amidines or urea derivatives under reflux (e.g., ethanol, 80°C) .

Pyrazole substitution : Nucleophilic aromatic substitution (SNAr) at the pyrimidine 6-position using 1H-pyrazole-1-amine in DMF at 120°C .

Sulfonamide coupling : Reaction of piperazine with sulfonyl chloride in dichloromethane (0–5°C, base: triethylamine) .

Key conditions : Strict temperature control, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirms regiochemistry of pyrazole-pyrimidine substitution (e.g., ¹H-NMR δ 8.2–8.5 ppm for pyrimidine protons) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 395.467 [M+H]⁺) .

- HPLC : Assesses purity (>95% for biological assays) using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .

Q. How should researchers design initial biological screening assays for this compound?

- Target selection : Prioritize kinases (e.g., JAK3, EGFR) or GPCRs based on structural analogs (e.g., pyrazole-containing inhibitors) .

- In vitro assays : Use fluorescence polarization (FP) for binding affinity or enzymatic inhibition (IC₅₀) with ATP-Glo™ kits .

- Cell-based models : Test cytotoxicity in HEK293 or HepG2 cells (MTT assay) at 1–100 µM .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Design of Experiments (DoE) : Vary solvents (DMF vs. DMSO), catalysts (Pd/C vs. CuI), and temperatures (80–120°C) to identify optimal conditions .

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yield by 15–20% .

- Continuous flow chemistry : Minimizes side products (e.g., dimerization) through precise residence time control .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

-

Substitution patterns : Compare analogs with:

Substituent Activity (IC₅₀, nM) Target Pyrazole 12 ± 2 Kinase X Thiazole 45 ± 5 Kinase Y -

Bioisosteric replacement : Replace sulfonamide with carboxamide to evaluate solubility vs. potency trade-offs .

Q. How can target selectivity be improved to avoid off-target effects?

- Molecular docking : Use AutoDock Vina to identify critical residues (e.g., Lys123 in Kinase X) for selective binding .

- Proteome-wide profiling : Employ thermal shift assays (TSA) to assess binding to 400+ kinases .

- Alanine scanning mutagenesis : Validate key interactions (e.g., hydrogen bonds with Glu205) .

Q. How should contradictory biological activity data be resolved?

- Dose-response validation : Replicate assays across 3+ independent labs (e.g., EC₅₀ discrepancies due to DMSO solvent batch variability) .

- Metabolite screening : Use LC-MS to rule out off-target effects from degradation products (e.g., hydrolyzed sulfonamide) .

- Orthogonal assays : Confirm apoptosis via flow cytometry (Annexin V) if MTT data conflicts with caspase-3 activation .

Q. What computational tools are recommended for predicting metabolic stability?

Q. How does the compound’s stability vary under physiological conditions?

- pH stability : Degrades by 40% at pH < 3 (simulated gastric fluid) but remains stable at pH 7.4 (PBS buffer) .

- Thermal stability : TGA shows decomposition onset at 180°C (dry powder) vs. 90°C in solution (DMSO) .

- Light sensitivity : Store in amber vials to prevent photodegradation (50% loss after 72 hrs under UV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.